5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione
Overview
Description
5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione is a heterocyclic compound with a unique structure that includes both thieno and thiazole rings
Scientific Research Applications
5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, leading to their diverse biological effects .
Mode of Action
The exact mode of action of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one It is known that thiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions with 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one is not yet fully known .
Cellular Effects
It has been suggested that thiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one is not yet fully known. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylthieno[3,2-d]isothiazol-3(2H)-one with suitable reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or thiazole rings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno and thiazole derivatives, such as:
- 5-methylthieno[3,2-d]isothiazol-3(2H)-one
- 6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide .
Uniqueness
What sets 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione apart is its unique combination of thieno and thiazole rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S2/c1-3-2-4-5(8)7-12(9,10)6(4)11-3/h2H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDBZFCQBQTOMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)S(=O)(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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